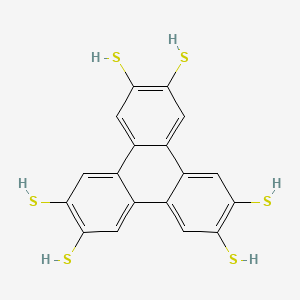

Triphenylene-2,3,6,7,10,11-hexathiol

概要

説明

Triphenylene-2,3,6,7,10,11-hexathiol is a sulfur-containing derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of six thiol groups attached to the triphenylene core, making it a hexathiol. The unique structure of this compound imparts it with distinct chemical and physical properties, which have garnered significant interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the electroorganic synthesis, where catechol ketals undergo anodic treatment followed by acidic hydrolysis . This method is preferred due to its simplicity and the high purity of the resulting product. The electrolysis is conducted in propylene carbonate, avoiding the use of toxic and expensive solvents like acetonitrile .

Industrial Production Methods

While specific industrial production methods for triphenylene-2,3,6,7,10,11-hexathiol are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable electrochemical methods, and ensuring the safe handling of thiol-containing compounds.

化学反応の分析

Types of Reactions

Triphenylene-2,3,6,7,10,11-hexathiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Coordination: The thiol groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and metal salts for coordination reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various metal complexes. These products have unique properties that make them useful in different applications.

科学的研究の応用

Materials Science

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Triphenylene-2,3,6,7,10,11-hexathiol serves as a crucial building block in the synthesis of MOFs and COFs. These frameworks are notable for their high surface area and tunable porosity, making them suitable for applications in catalysis , gas storage , and separation technologies . The thiol groups facilitate coordination with metal ions, leading to the formation of stable structures with unique electronic properties .

Table 1: Comparison of MOFs and COFs Synthesized with this compound

| Property | MOFs | COFs |

|---|---|---|

| Composition | Metal ions + organic linkers | Organic linkers only |

| Stability | High | Moderate to high |

| Applications | Gas storage, catalysis | Drug delivery, sensing |

| Synthesis Method | Coordination chemistry | Covalent bonding |

Bioinorganic Chemistry

Metal-Protein Interactions

The ability of this compound to form stable metal complexes makes it valuable in bioinorganic chemistry. Researchers utilize this compound to study interactions between metals and proteins. Its thiol groups can bind to metal ions such as Fe, Co, Ni, and Pd, which are crucial for various biological processes .

Medicinal Chemistry

Drug Delivery Systems

Ongoing research is investigating the potential of triphenylene derivatives in drug delivery systems. The unique electronic properties of this compound enable it to encapsulate therapeutic agents effectively. Its ability to form stable complexes with metals may also enhance the bioavailability of certain drugs .

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

The compound's distinct electronic properties make it suitable for developing organic electronic devices such as OLEDs and organic photovoltaics (OPVs). Its high charge mobility and photostability contribute to improved performance in these applications .

Chemical Synthesis

Reactivity and Functionalization

this compound exhibits diverse reactivity due to its thiol groups. It can undergo oxidation reactions to form disulfides or sulfonic acids and participate in nucleophilic substitution reactions. This versatility allows it to serve as a precursor for synthesizing other complex organic compounds .

Case Studies

- Synthesis of Metal Complexes : A study demonstrated the synthesis of various metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in organic transformations.

- Development of COFs : Researchers successfully synthesized a new class of COFs using this compound as a building block. These frameworks showed promise in gas adsorption studies.

作用機序

The mechanism by which triphenylene-2,3,6,7,10,11-hexathiol exerts its effects is largely dependent on its ability to interact with metal ions and other molecules. The thiol groups can form strong bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the specific application .

類似化合物との比較

Similar Compounds

Triphenylene-2,3,6,7,10,11-hexamine (HATP): Contains amine groups instead of thiol groups.

Triphenylene-2,3,6,7,10,11-hexol (HHTP): Contains hydroxyl groups instead of thiol groups.

Triptycene-2,3,6,7,14,15-hexakis (sulfanediyl): A triptycene derivative with similar thiol groups.

Uniqueness

Triphenylene-2,3,6,7,10,11-hexathiol is unique due to its high sulfur content and the specific arrangement of thiol groups on the triphenylene core. This gives it distinct electronic and catalytic properties that are not observed in its amine or hydroxyl analogs. The strong π–π interactions between the triphenylene skeletons in MOFs or COFs enhance crystallinity and conductive properties, making it particularly valuable in materials science .

生物活性

Triphenylene-2,3,6,7,10,11-hexathiol (THT), a sulfur-containing derivative of triphenylene, exhibits a range of biological activities due to its unique chemical structure characterized by six thiol groups. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₂S₆ and is notable for its hexathiol configuration. The presence of thiol groups allows for versatile interactions with metal ions and other biological molecules, making it a valuable compound in various scientific fields.

Target Interactions

THT interacts with various metal ions such as Fe, Co, Ni, Ru, Rh, Pd, Os, Ir, and Pt. These interactions lead to the formation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which possess unique electronic and catalytic properties . The compound's thiol groups can undergo oxidation to form disulfides or sulfonic acids and participate in nucleophilic substitution reactions.

Biochemical Pathways

Research indicates that THT can be synthesized through electroorganic methods. Its interaction with metal ions not only alters the properties of the metals but also facilitates the formation of nanosheets with enhanced electronic characteristics.

Cytotoxicity Studies

Recent studies have demonstrated that THT derivatives exhibit cytotoxic effects on various human cancer cell lines. For instance, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), a related compound to THT, showed significant cytotoxicity against glioma and lung cancer cells. The mechanisms involved include induction of DNA fragmentation and apoptosis as assessed by Annexin V/PI staining .

Drug Delivery Systems

THT's ability to form stable complexes with metals suggests potential applications in drug delivery systems. Its structure allows for targeted delivery of therapeutic agents through metal coordination chemistry .

Case Studies

- Cytotoxic Effects : HHTP was evaluated for its cytotoxicity against five human cancer cell lines. Results indicated a decrease in cell viability correlated with increased DNA fragmentation and apoptosis markers .

- Metal Complex Formation : THT has been utilized to synthesize metal complexes that display high electrical conductivity. For example, reactions involving THT with nickel ions produced conductive materials suitable for electronic applications .

Summary of Biological Activities

特性

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexathiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGIZZPDDQYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1S)S)S)S)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。